Product packaging for 7-Nitrofluoranthene(Cat. No.:CAS No. 13177-31-6)

7-Nitrofluoranthene

Cat. No.: B086040
CAS No.: 13177-31-6
M. Wt: 247.25 g/mol
InChI Key: JBCOKTTXCKLQBB-UHFFFAOYSA-N
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Description

7-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant interest in environmental and health effects research. Nitro-PAHs are primarily formed through the incomplete combustion of fossil fuels and biomass, as well as through atmospheric reactions of parent PAHs with nitrogen oxides . They are recognized environmental pollutants found in diesel exhaust, airborne particulates, and other combustion emissions . This compound serves as a critical standard in analytical chemistry for quantifying NPAH levels in complex environmental samples, such as airborne particulate matter and soil extracts . In toxicological studies, nitro-PAHs like this compound are investigated for their direct-acting mutagenic and potential carcinogenic properties, often evaluated using assays like the Ames test . The nitro group on the aromatic structure can be metabolically reduced to reactive intermediates, such as N-hydroxylamines, which can form DNA adducts, a key mechanism behind their genotoxicity . Research into its specific effects includes investigating the activation of cellular pathways, such as the aryl hydrocarbon receptor (AHR), and studying oxidative stress responses in model organisms . Key Applications: Analytical standard for the quantification of nitrated PAHs in environmental samples via GC-MS or HPLC. Toxicological research on the mutagenicity and carcinogenicity of air pollutants. Studies investigating the metabolic activation and DNA adduct formation of nitroarenes. Mechanistic studies on AHR activation and oxidative stress. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9NO2 B086040 7-Nitrofluoranthene CAS No. 13177-31-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13177-31-6

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

7-nitrofluoranthene

InChI

InChI=1S/C16H9NO2/c18-17(19)14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H

InChI Key

JBCOKTTXCKLQBB-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)[N+](=O)[O-]

Other CAS No.

13177-31-6

Synonyms

7-NITROFLUORANTHENE

Origin of Product

United States

Environmental Occurrence and Distribution of 7 Nitrofluoranthene

Detection in Ambient Atmospheric Particulate Matter

7-Nitrofluoranthene has been identified as a ubiquitous component of ambient atmospheric particulate matter in numerous studies. uniba.it Research has confirmed its presence in diverse locations, from urban and industrial areas to remote regions. uniba.itacs.org It is predominantly associated with fine particulate matter (PM₂.₅), which has significant implications for its atmospheric transport and potential health effects. copernicus.org

Studies have characterized the presence of this compound (often analyzed along with its isomer, 2-nitrofluoranthene) in various atmospheric particulate samples. For instance, an analysis of three different air particulate standard reference materials (SRMs) from the US National Institute of Standards and Technology (NIST) found that 2-nitrofluoranthene (B81861) was the most abundant NPAH, with concentrations ranging from 246 to 340 ng/g. nih.gov In a study conducted in Mainz, Germany, and Thessaloniki, Greece, 2-nitrofluoranthene was detected in particle-phase samples from both urban sites. copernicus.org Similarly, it was one of the most abundant NPAHs found in the air at both urban and suburban sites in the Mid-Atlantic region of the United States. researchgate.net

The compound is typically found adsorbed onto airborne particles due to its physical-chemical properties. uniba.it Research indicates that NPAHs, including this compound, are strongly associated with fine particles (Dp < 2.5 µm), with over 85% of their mass found in this size fraction. copernicus.org

Concentrations and Distribution Patterns in Urban Air Environments

Concentrations of this compound in urban air can vary significantly depending on local sources of parent PAHs, meteorological conditions, and the level of atmospheric oxidants.

A study in Taiwan investigating nitro-PAHs bound to total suspended particles (TSP) in three urban cluster locations found that 2-nitrofluoranthene consistently showed the highest concentrations among the measured NPAHs. aaqr.org This was interpreted as indicating a high contribution from diesel engine combustion, which emits the precursor compound, fluoranthene (B47539). aaqr.org The average concentrations of total TSP-bound nitro-PAHs, of which 2-nitrofluoranthene was a major component, showed a clear spatial trend, increasing from north to south across the study areas. aaqr.org

In another study comparing wintertime concentrations in Mainz, Germany, and Thessaloniki, Greece, the total concentration of eight targeted NPAHs (∑₈NPAHs) was found to be ≤90 pg m⁻³ at the Mainz site and ranged from 76 to 578 pg m⁻³ at the Thessaloniki site. copernicus.org 2-Nitrofluoranthene was detected in samples from both cities. copernicus.org The higher concentrations in Thessaloniki were attributed to fresh biomass burning and fossil fuel combustion emissions, whereas the air masses in Mainz were considered more aged. copernicus.org

Research in Shenyang, China, utilized the concentration ratio of 2-nitrofluoranthene (2NFl) to 1-nitropyrene (B107360) (1NP), a primary emission marker, to assess the importance of secondary formation. The observed high ratios of 2NFl/1NP (~8–50) indicated a significant contribution from atmospheric reactions to the ambient NPAH levels. nih.gov

Table 1: Concentrations of Total TSP-Bound Nitro-PAHs in Urban Locations in Taiwan Data sourced from a 2024 study on spatial variations in Taiwan. aaqr.org

Study AreaLocation DescriptionAverage Concentration of ∑TSP-bound nitro-PAHs (pg m⁻³)
Area ATainan50 ± 27.5
Area BNorth Kaohsiung107 ± 31.9
Area CSouth Kaohsiung209 ± 73.1

Presence in Environmental Matrices Beyond Air (e.g., Sediments, Road Dust)

Beyond the atmosphere, this compound has been detected in other environmental matrices, including sediment and road dust, which can act as sinks for atmospheric deposition.

A study of the Taige Canal, a river flowing into Taihu Lake in China, measured the concentrations of 15 NPAHs in surface water and sediment. acs.org While 9-nitrophenanthrene (B1214095) was the dominant compound in surface water, the combined isomers 2+3-nitrofluoranthene (B1196665) were dominant in the sediment. acs.org The concentration of 2+3-nitrofluoranthene in the sediment samples ranged from 1.73 to 18.1 ng/g dry weight (dw). acs.org

Analysis of urban dust standard reference material (SRM 1649a) also confirmed the presence of 2-nitrofluoranthene, with a reported concentration of 340 ± 68 ng/g. nih.gov This indicates that road dust and settled urban particulate matter are significant reservoirs for this compound.

Table 2: Concentration of 2+3-Nitrofluoranthene in Environmental Samples Data compiled from various environmental studies.

Environmental MatrixLocationConcentration Range
SedimentTaige Canal, China1.73 - 18.1 ng/g dw acs.org
Urban Dust (SRM 1649a)N/A340 ± 68 ng/g nih.gov
Urban Particulate Matter (SRM 1648)N/A246 ± 18 ng/g nih.gov

Temporal and Spatial Variability of this compound Concentrations

The concentrations of this compound exhibit significant temporal and spatial variability, driven by the atmospheric processes that form it. acs.orgnih.gov

Spatial Variability: Global modeling studies predict that this compound is distributed across the globe, with the highest concentrations found in regions with strong emissions of its parent PAH, fluoranthene. nih.gov However, due to its continued secondary formation during atmospheric transport, the compound is also predicted to be present in remote marine environments and polar regions. acs.org The modeled concentrations show a vast spatial variability, spanning over six orders of magnitude, from 10⁻³ to 10³ pg m⁻³ between remote and near-source locations. acs.org The ratio of 2-nitrofluoranthene to its parent compound, fluoranthene (2-NFLT/FLT), is often used to understand its formation and distribution, though models have shown challenges in accurately predicting this ratio across different environments. acs.org

On a regional scale, studies have noted significant differences in concentrations between urban, suburban, and rural sites, as well as between different cities. copernicus.orgresearchgate.net For example, concentrations of NPAHs in Thessaloniki were substantially higher than in Mainz during a winter campaign, reflecting differences in local emission sources and atmospheric conditions. copernicus.org

Temporal Variability: The atmospheric concentrations of this compound can also show seasonal patterns. Its formation is dependent on the presence of atmospheric oxidants like the hydroxyl radical (OH), which have concentrations that can vary seasonally. uniba.it Studies have indicated that atmospheric reactions play a key role in influencing the seasonal concentrations of NPAHs. nih.gov For example, total concentrations of individual NPAH compounds, including 2-nitrofluoranthene, were found to vary by as much as five times from sample to sample within each month in the Mid-Atlantic region. researchgate.net Long-term monitoring data for this compound is scarce, making it difficult to establish definitive long-term trends. nih.gov

Formation Mechanisms of 7 Nitrofluoranthene in Environmental Systems

Atmospheric Formation Pathways

The atmospheric formation of 7-nitrofluoranthene is a secondary process, occurring after fluoranthene (B47539) has been released into the air. ca.gov These transformations are initiated by highly reactive atmospheric radicals, primarily during both daytime and nighttime chemical cycles. ca.gov

During the daytime, the hydroxyl (OH) radical is the most significant atmospheric oxidant responsible for the transformation of many organic compounds. The gas-phase reaction of fluoranthene initiated by the OH radical leads to the formation of several nitro-isomers, including this compound. osti.govca.gov The reaction mechanism involves the addition of the OH radical to the fluoranthene molecule, creating a hydroxyfluoranthene radical adduct. acs.orgnih.gov This intermediate then reacts with nitrogen dioxide (NO₂) in the air, followed by the elimination of a water molecule to yield the final nitrofluoranthene product. ca.gov

Research has shown that the OH radical adds mainly to the C3-position of fluoranthene, leading to 2-nitrofluoranthene (B81861) as the major product. ca.govnih.gov However, addition also occurs at other positions, resulting in the formation of this compound and 8-nitrofluoranthene (B78273) in smaller quantities. osti.govca.gov

Product Yields from the Gas-Phase Reaction of Fluoranthene with OH Radicals (in the presence of NOx)
ProductReported Yield
2-Nitrofluoranthene~3%
This compound~1%
8-Nitrofluoranthene~0.3%

Data sourced from studies on the gas-phase reactions of PAHs. ca.govescholarship.org

During nighttime, in the absence of sunlight to drive photochemistry, the nitrate (B79036) (NO₃) radical becomes a dominant atmospheric oxidant. ca.gov The reaction between the NO₃ radical and gas-phase fluoranthene is a significant pathway for the formation of nitrofluoranthenes. ca.gov This reaction proceeds via the addition of the NO₃ radical to the aromatic ring, followed by reaction with NO₂ and subsequent elimination of nitric acid (HNO₃). ca.gov

Studies have demonstrated that the NO₃ radical-initiated reaction with fluoranthene is highly specific, almost exclusively forming 2-nitrofluoranthene with a significant yield of approximately 24%. ca.govescholarship.org Unlike the OH radical pathway, the formation of this compound via the NO₃ radical-initiated reaction has not been reported as a significant pathway. ca.govescholarship.org The high yield of 2-nitrofluoranthene from this nighttime reaction makes it a key atmospheric formation route for that specific isomer. ca.gov

Nitrogen oxides (NOx), a collective term for nitric oxide (NO) and nitrogen dioxide (NO₂), are essential co-reactants in the formation of this compound. osti.gov In both the OH and NO₃ radical-initiated pathways, NO₂ is the species that adds to the intermediate PAH-radical adduct, providing the nitro group for the final product. acs.orgnih.gov The concentration of NOx in the atmosphere can, therefore, influence the rate and yield of nitrofluoranthene formation. acs.org

Dinitrogen pentoxide (N₂O₅) is a crucial molecule in nighttime atmospheric chemistry. nih.gov It exists in thermal equilibrium with NO₃ and NO₂. N₂O₅ acts as a reservoir for the NO₃ radical. nih.gov The reaction of fluoranthene with N₂O₅ in laboratory chambers has been shown to produce nitrofluoranthene isomers. researchgate.net However, it is understood that the formation of isomers like 2-nitrofluoranthene in these systems primarily occurs through the gas-phase NO₃ radical-initiated reaction. nih.gov Heterogeneous reactions involving N₂O₅ on particle surfaces tend to produce different isomer profiles, notably not enhancing the formation of isomers like 2-nitrofluoranthene, which are characteristic of gas-phase chemistry. nih.gov

Homogeneous reactions, which occur entirely within a single phase (in this case, the gas phase), are the principal mechanism for the atmospheric formation of this compound. nih.gov The parent compound, fluoranthene, exists predominantly in the gas phase in the atmosphere. ca.gov The reactions initiated by OH radicals (daytime) and NO₃ radicals (nighttime) with gaseous fluoranthene are the key homogeneous pathways. nih.gov These gas-phase reactions produce a distinct isomer pattern, with 2-nitrofluoranthene being the most abundant product, followed by smaller but significant amounts of 7- and 8-nitrofluoranthene from the OH radical pathway. osti.govca.gov These newly formed nitro-PAHs, being less volatile than the parent fluoranthene, then tend to condense onto existing atmospheric particles. ca.gov

Heterogeneous reactions involve reactants in different phases, such as a gas-phase oxidant reacting with a chemical adsorbed onto a solid particle. While fluoranthene can be adsorbed on atmospheric particulate matter, the heterogeneous formation of this compound is not considered a major pathway. nih.gov

Studies exposing particle-bound fluoranthene to nitrating agents like N₂O₅/NO₃/NO₂ have been conducted. nih.gov The results show that the isomer distribution from these heterogeneous reactions is distinctly different from that of gas-phase reactions. nih.gov For instance, heterogeneous reactions of fluoranthene with NO₂ or N₂O₅ tend to form 3-nitrofluoranthene (B1196665) as a dominant isomer, rather than the 2-, 7-, or 8- isomers characteristic of the radical-initiated gas-phase pathways. nih.gov Isomers known to result from gas-phase radical reactions, such as 2-nitrofluoranthene, are not typically enhanced in experiments on heterogeneous reactions of ambient particles. nih.gov This suggests that the contribution of heterogeneous reactions to the atmospheric concentration of this compound is minor compared to its formation in the gas phase. nih.gov

Homogeneous Gas-Phase Reactions

Primary Emission Sources Versus Secondary Atmospheric Formation

This compound is considered a product of secondary atmospheric formation rather than a primary pollutant. osti.gov Primary emissions from combustion sources, such as diesel exhaust, contain nitro-PAHs, but the isomer profile is different. ca.gov For example, 3-nitrofluoranthene is an isomer found in diesel exhaust, whereas 2-nitrofluoranthene and this compound are generally not reported in direct emissions. ca.govosti.gov

The relative abundance of different nitro-PAH isomers in ambient air samples is often used to distinguish between primary and secondary sources. aaqr.orgresearchgate.net For instance, the ratio of 2-nitrofluoranthene (a known secondary product) to 1-nitropyrene (B107360) (a marker for primary diesel emissions) is a widely used indicator. aaqr.orgd-nb.info A high ratio suggests a dominant contribution from atmospheric reactions (an "aged" air mass), while a low ratio points to the influence of fresh primary emissions. aaqr.orgresearchgate.net

In ambient air samples, this compound is consistently observed as one of the less abundant nitrofluoranthene isomers compared to the dominant 2-nitrofluoranthene. ca.govresearchgate.net Its presence, alongside 2-nitrofluoranthene and 8-nitrofluoranthene, is indicative of atmospheric processing and OH radical-initiated chemistry. osti.govresearchgate.net

Typical Abundance Order of Molecular Weight 247 Nitroarenes in Ambient Particulate Matter
CompoundRelative Abundance
2-NitrofluorantheneMost Abundant
1-NitropyreneHigh
2-Nitropyrene (B1207036)High
8-NitrofluorantheneModerate
3-NitrofluorantheneModerate
This compoundLow
NitroacephenanthryleneLow
4-NitropyreneLow

This table represents a generalized order of abundance observed in Southern California ambient samples, which can vary based on specific atmospheric conditions and sources. ca.govresearchgate.net

Isomeric Distribution Patterns as Source Indicators

The relative abundance of different nitrofluoranthene isomers in environmental samples serves as a powerful tool for distinguishing between primary and secondary sources of pollution. copernicus.org This is because some isomers are characteristic of direct combustion emissions, while others are exclusively or predominantly formed through secondary atmospheric reactions. nih.govresearchgate.net

2-Nitrofluoranthene is widely recognized as a marker for secondary atmospheric formation because it is not found in significant amounts in direct emissions from sources like diesel engines but is the major product of the gas-phase reactions of fluoranthene with OH and NO₃ radicals. osti.govnih.govresearchgate.net In contrast, isomers such as 3-nitrofluoranthene and 1-nitropyrene are considered indicators of primary emissions, as they are abundant in sources like diesel exhaust. cuni.cznih.gov

The presence and relative concentration of this compound, alongside other isomers, help to build a more detailed picture of emission sources and atmospheric processing. For instance, the detection of this compound in the absence of significant primary emission markers would point towards atmospheric formation. osti.govepa.gov Studies of vehicular emissions have shown that the nitrofluoranthene profile is dominated by the 3- and 8-isomers, sometimes accompanied by lower levels of this compound, but with a notable absence of 2-nitrofluoranthene. tandfonline.com

The ratio of secondarily formed to primarily emitted isomers, such as the [2-Nitrofluoranthene]/[1-Nitropyrene] ratio, is often used to assess the age and photochemical activity of an air mass. mdpi.comd-nb.info A high ratio (e.g., >5) suggests a greater contribution from atmospheric secondary formation, indicative of aged aerosols. mdpi.com The approximate order of abundance for nitroarenes in some ambient air samples has been observed as: 2-nitrofluoranthene > 1-nitropyrene ∼ 2-nitropyrene > 8-nitrofluoranthene ≳ 3-nitrofluoranthene > this compound, highlighting that this compound is typically a minor isomer in the environment. researchgate.net

Distinct isomer patterns are evident when comparing materials from different origins. Air particulate matter, for example, shows high concentrations of 2-nitrofluoranthene, reflecting the importance of atmospheric formation. acs.org Conversely, diesel particulate matter is dominated by 1-nitropyrene, with a different suite of nitrofluoranthene isomers present. acs.org

Table 1: Relative Yields of Nitrofluoranthene Isomers from Gas-Phase Reactions

This table shows the products formed from the reaction of gaseous fluoranthene with hydroxyl (OH) and nitrate (NO₃) radicals.

Formation PathwayIsomerRelative Yield/Remark
OH Radical-Initiated 2-NitrofluorantheneMajor product osti.govepa.gov
This compoundMuch smaller amount than 2-isomer osti.govepa.gov
8-NitrofluorantheneMuch smaller amount than 2-isomer osti.govepa.gov
NO₃ Radical-Initiated 2-NitrofluorantheneMajor product
This compound~1% yield escholarship.org
8-Nitrofluoranthene<0.3% yield escholarship.org

Table 2: Nitrofluoranthene Isomer Distribution in Emission Sources and Ambient Air

This table illustrates typical patterns of nitrofluoranthene isomers found in different environmental samples, highlighting the distinction between primary and secondary sources.

Source/Sample TypePredominant IsomersComments
Diesel Engine Exhaust 3-Nitrofluoranthene, 8-Nitrofluoranthene tandfonline.comConsidered a primary emission source. May contain low levels of this compound. tandfonline.com 2-Nitrofluoranthene is not detected. tandfonline.com
Atmospheric Aerosols (Aged) 2-Nitrofluoranthene researchgate.netd-nb.infoIndicative of secondary formation. This compound is typically present in low concentrations. researchgate.net
Urban Dust (SRM 1649a) 2-Nitrofluoranthene acs.orgHighest nitro-PAH concentration, indicating significant atmospheric transformation. acs.org

Environmental Transformation and Fate of 7 Nitrofluoranthene

Atmospheric Degradation Processes

The atmosphere is the primary medium for the transformation and transport of 7-nitrofluoranthene. Its persistence and potential for long-range travel are dictated by how quickly it is broken down by sunlight and atmospheric oxidants.

Photodegradation Mechanisms and Rates in Different Phases

Photodegradation, the breakdown of chemical compounds by light, is a key atmospheric removal process for NPAHs. ontosight.ai Studies on related nitro-PAHs, such as 3-nitrofluoranthene (B1196665), indicate that they can be resistant to photodegradation in certain solvents but do degrade in others, following first-order kinetics. nih.govnih.gov The rate of photodegradation is influenced by the solvent, with degradation being faster in less polar solvents. nih.gov For particle-associated NPAHs, the presence of sensitizers like anthraquinone (B42736) can significantly accelerate photodegradation, even in viscous media that mimic organic aerosols. acs.org While specific photodegradation rates for this compound are not extensively documented, the behavior of similar compounds suggests that photolysis is a relevant atmospheric sink, particularly for the particle-bound fraction. acs.org

Reactions with Atmospheric Oxidants (e.g., Ozone, Hydroxyl Radicals)

This compound is chemically transformed in the atmosphere through reactions with oxidants, primarily the hydroxyl radical (OH) and to a lesser extent, ozone (O₃). nih.govipcc.chharvard.edu The gas-phase reaction with OH radicals is a significant degradation pathway. ca.govresearchgate.net The formation of this compound itself can occur from the OH radical-initiated reaction of fluoranthene (B47539), with a reported yield of approximately 1%. ca.gov

The atmospheric lifetime of a chemical is influenced by its reaction rates with these oxidants. The table below presents the rate constants for the gas-phase reactions of fluoranthene (the parent compound of this compound) with key atmospheric oxidants. While specific kinetic data for this compound's reactions are limited, the data for fluoranthene provide insight into the potential reactivity of its nitro-derivative.

Table 1: Gas-Phase Reaction Rate Constants for Fluoranthene with Atmospheric Oxidants

Reactant Rate Constant (cm³ molecule⁻¹ s⁻¹) Atmospheric Lifetime
OH Radical 5.0 x 10⁻¹¹ ~2 days
NO₃ Radical 5.9 x 10⁻¹³ ~1 hour
Ozone (O₃) < 2 x 10⁻¹⁹ >260 days

Data sourced from studies on the atmospheric chemistry of PAHs. Lifetimes are estimates based on typical atmospheric concentrations of oxidants.

Abiotic Degradation Pathways in Environmental Compartments

Once deposited from the atmosphere, this compound can undergo non-biological degradation in water and soil. Due to its low water solubility and lack of functional groups that readily hydrolyze, hydrolysis is not expected to be a significant degradation pathway for this compound. ontosight.aiepa.govnih.gov Photolysis in water may occur, but the rates and products are not well-documented. In soil and sediment, its strong adsorption to organic matter is expected to make it less available for degradation processes. nih.gov

Partitioning Behavior in Multi-Media Environmental Systems

The distribution of this compound across air, water, soil, and sediment is controlled by its physicochemical properties, particularly its semi-volatile nature. copernicus.org In the atmosphere, it exists in both the gas phase and adsorbed to aerosol particles. copernicus.orgacs.org This gas-particle partitioning is a critical factor influencing its atmospheric transport, deposition, and degradation. acs.org

Due to its hydrophobic nature and low water solubility, this compound tends to partition from water into soil and sediment. ontosight.aimdpi.com Its potential for bioaccumulation is also a consideration, as its partitioning behavior within organisms is complex and not solely dependent on lipid content. itrcweb.org The tendency of related compounds to adsorb to organic carbon suggests that this compound will be immobile in soil and accumulate in sediments, where it may persist. nih.gov

Analytical Methodologies for the Determination of 7 Nitrofluoranthene and Its Isomers

Sample Collection and Preparation Techniques for Environmental Matrices

The initial and one of the most critical stages in the analysis of 7-nitrofluoranthene is the collection of a representative sample, followed by meticulous preparation to isolate and concentrate the analyte for instrumental analysis.

Airborne Particulate Matter Sampling

Particle-bound nitrated polycyclic aromatic hydrocarbons (NPAHs) in the air are commonly collected by drawing a large volume of air through a filter. cuni.cz High-volume samplers are frequently employed for this purpose, trapping particulate matter on filters, which are often made of glass or quartz fiber. cuni.czgcms.cz The gas-phase fraction, which may contain more volatile NPAHs, can be collected on a secondary trap, such as polyurethane foam (PUF) or XAD resins, placed downstream of the particulate filter. gcms.cz

It is important to note that the sampling process itself can potentially lead to the formation of NPAH artifacts. cuni.cz Therefore, controlling sampling conditions, such as maintaining a constant filter temperature, is a critical consideration. tandfonline.com For instance, in some studies, the filter temperature during sampling was kept at a constant 50°C. tandfonline.com

Extraction and Preconcentration Methods

Following sample collection, the target analytes must be extracted from the sample matrix and concentrated to levels suitable for detection. The choice of extraction method depends on the sample type and the physicochemical properties of the analytes.

For airborne particulate matter collected on filters, common extraction techniques include Soxhlet extraction, sonication, and microwave-assisted extraction (MAE). cuni.czuniba.itnih.gov Dichloromethane (B109758) and benzene (B151609) are frequently used as extraction solvents. cuni.czresearchgate.net For example, a study on PM10 samples utilized microwave-assisted extraction with a recovery of over 95% for several NPAHs. uniba.itnih.gov Another method involved ultrasonic extraction of filters with dichloromethane for 60 minutes. nih.gov

Liquid samples, such as water, often require a preconcentration step to enrich the analytes. Solid-phase extraction (SPE) is a widely used technique for this purpose. cuni.czresearchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analytes. The analytes are then eluted with a small volume of a suitable solvent. Common sorbents for NPAH extraction include octadecylsilica (C18) and styrene-divinylbenzene particles. researchgate.net One study reported recovery rates of 76% to 97% for several nitro-PAHs from water samples using SPE with a C18 sorbent and methylene (B1212753) chloride as the eluent. researchgate.net

The table below summarizes various extraction and preconcentration methods used for nitro-PAHs, including this compound.

Extraction/Preconcentration MethodMatrixSolvents/SorbentsRecovery (%)Reference
Microwave-Assisted ExtractionPM10 FiltersNot Specified>95 uniba.itnih.gov
Ultrasonic ExtractionPM FiltersDichloromethaneNot Specified nih.gov
Solid-Phase Extraction (SPE)WaterC18, XAD-276-97 (C18) researchgate.net
Soxhlet ExtractionAirborne Particulate MatterDichloromethaneNot Specified cuni.cz

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for separating complex mixtures of NPAHs, including the various isomers of nitrofluoranthene. patarnott.com The high selectivity and sensitivity of chromatographic techniques allow for the resolution and quantification of individual isomers. cuni.cz

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of this compound. ontosight.ai The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Various types of capillary columns are used for the separation of NPAH isomers. A study investigating mononitrofluoranthene/pyrene isomers utilized both DB-5 and DB-17 columns for separation and identification. tandfonline.com The choice of the stationary phase is critical for achieving the desired resolution between isomeric compounds. researchgate.net

Detection in GC analysis of NPAHs can be accomplished using several types of detectors, including electron capture detectors (ECD), nitrogen-phosphorus detectors (NPD), and mass spectrometers (MS). uniba.itresearchgate.net GC-MS, especially in tandem with techniques like triple quadrupole mass spectrometry (GC-MS/MS), offers enhanced selectivity and sensitivity, allowing for the direct analysis of crude extracts with minimal sample cleanup. gcms.cz This is particularly beneficial for detecting trace levels of NPAHs in complex environmental samples. gcms.cz

GC ColumnDetectorApplicationReference
DB-5MSSeparation of mononitrofluoranthene/pyrene isomers tandfonline.com
DB-17MSSeparation of mononitrofluoranthene/pyrene isomers tandfonline.com
Not SpecifiedTriple Quadrupole MS (MRM mode)Quantification of NPAHs on PM10 filters uniba.itnih.gov
SLB-PAHms (50% phenyl)MS (SIM mode)Determination of PAHs in environmental samples chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is another widely employed technique for the separation and determination of NPAHs. researchgate.net HPLC is particularly suitable for the analysis of non-volatile and thermally labile compounds. advancechemjournal.com

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. advancechemjournal.com For NPAH analysis, reversed-phase HPLC is most common, typically utilizing an octadecyl-modified silica (B1680970) (C18) stationary phase. cuni.czresearchgate.net The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol (B129727) with water. cuni.czresearchgate.net Both isocratic and gradient elution methods are used to achieve separation. researchgate.net

A variety of detectors can be coupled with HPLC for the detection of NPAHs, including spectrophotometric, fluorescence, electrochemical, and mass spectrometric detectors. researchgate.net HPLC with fluorescence detection, often after reduction of the nitro group to an amino group, provides high sensitivity. researchgate.net

Multidimensional Chromatographic Approaches

To tackle the challenge of separating highly complex mixtures of PAHs and their derivatives, multidimensional chromatographic techniques have been developed. diva-portal.org These approaches enhance separation efficiency by combining different chromatographic separation mechanisms.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (GC×GC/ToF-MS) has proven to be a powerful technique for resolving complex PAH mixtures, including nitro-PAHs. nih.govnih.gov This method significantly increases peak capacity and resolution compared to one-dimensional GC. nih.gov For instance, a study demonstrated that a GC×GC system using a liquid crystal column in the first dimension and a nano-stationary phase column in the second dimension provided high resolution for a complex mixture of 97 PAHs. nih.gov

Another approach involves coupling liquid chromatography (LC) with GC (LC-GC). diva-portal.org In this setup, a normal-phase LC system can be used for initial fractionation and clean-up of the sample, followed by separation and detection using a GC system. diva-portal.org This online hyphenation can automate the analytical process, from sample clean-up to detection. diva-portal.org

Detection and Quantification Strategies

Effective detection and quantification of nitrofluoranthenes rely on techniques that can distinguish between isomeric forms and provide low detection limits. The primary strategies employed are mass spectrometry, fluorescence-based methods, and electrochemical detection, each offering distinct advantages.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including this compound and its isomers. researchgate.net The gas chromatograph separates the volatile and semi-volatile compounds from a mixture based on their physical and chemical properties as they interact with the stationary phase of a capillary column. tandfonline.comnih.gov The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, enabling both identification and quantification.

GC-MS is particularly powerful for distinguishing between nitrofluoranthene isomers such as 1-, 2-, 3-, 7-, and 8-nitrofluoranthene (B78273). tandfonline.com The choice of GC column is critical for achieving this separation; columns with different polarities, such as a DB-5 (low polarity) or a DB-17 (medium polarity), can be used to resolve these closely related compounds. tandfonline.com

For enhanced sensitivity and selectivity, several MS techniques are employed:

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analytes (e.g., the molecular ion at m/z 247 for mononitrofluoranthenes). nih.gov This significantly reduces background noise and lowers detection limits compared to full-scan mode.

Tandem Mass Spectrometry (MS/MS): This technique, often using a triple quadrupole mass spectrometer, provides even greater selectivity by monitoring a specific fragmentation reaction (a selected reaction monitoring, or SRM, transition) for each analyte. shimadzu.com This is highly effective in reducing matrix interference in complex samples like atmospheric particulate matter. shimadzu.com

Chemical Ionization (CI): While electron ionization (EI) is common, chemical ionization can offer improved sensitivity for certain compounds. Negative Chemical Ionization (NCI) is particularly well-suited for nitro-PAHs due to the electron-capturing nature of the nitro group, leading to the formation of abundant molecular anions and significantly lower detection limits. nih.gov For some isomers that are difficult to separate chromatographically, positive chemical ionization (PCI) coupled with MS/MS can be a viable alternative. nih.gov

Recent developments include methods that minimize sample preparation, such as thermal desorption GC-MS, which can directly analyze analytes from particulate matter collected on filters, reducing solvent use and potential for sample loss. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly for less volatile or thermally unstable compounds. researchgate.netcuni.cz When coupled with spectrophotometric or fluorescence detectors, it provides a robust methodology for nitro-PAH analysis.

Spectrophotometric detection, using a UV-Vis or diode array detector (DAD), can be used for nitro-PAHs, but it often lacks the sensitivity required for trace environmental analysis.

Fluorescence detection offers significantly higher sensitivity and selectivity. ulpgc.es However, most nitro-PAHs, including nitrofluoranthenes, are not naturally fluorescent or exhibit very weak fluorescence. researchgate.net To overcome this, a common strategy involves the on-line, post-column reduction of the nitro compounds to their corresponding highly fluorescent primary amines. researchgate.netkoreascience.kr This reduction can be achieved using a catalytic column (e.g., platinum or palladium) or chemical reagents. The resulting amino-PAHs are then detected by the fluorescence detector.

The selection of appropriate excitation and emission wavelengths is crucial for maximizing sensitivity and selectivity. For instance, one study determined 3-nitrofluoranthene (B1196665) by reducing it to 3-aminofluoranthene (B1220000) and detecting it with a fluorescence detector. researchgate.net While specific wavelengths are optimized for each system, general ranges for reduced nitro-PAHs are often used to detect multiple compounds in a single run. researchgate.netkoreascience.kr This approach has been successfully applied to the analysis of nitro-PAHs in airborne particulate matter and diesel exhaust. koreascience.kr

Electrochemical detection, coupled with HPLC or used in voltammetric techniques, presents a sensitive alternative for the determination of electroactive compounds like nitrofluoranthenes. cuni.cz These methods are based on the reduction of the nitro group at an electrode surface, which generates a measurable current proportional to the analyte's concentration. cuni.cz

Various electroanalytical techniques have been applied to the analysis of 3-nitrofluoranthene, a prominent nitrofluoranthene isomer:

Polarography: Techniques such as DC tast polarography (DCTP) and differential pulse polarography (DPP) at a dropping mercury electrode have been used. cuni.cz

Voltammetry: Differential pulse voltammetry (DPV) and cyclic voltammetry (CV) at hanging mercury drop electrodes or other electrode materials like silver solid amalgam have proven effective. scielo.brresearchgate.net

These methods can achieve very low detection limits, sometimes in the sub-micromolar range. researchgate.net The electrochemical reduction potential is a key parameter; for example, 3-nitrofluoranthene exhibits a first cathodic peak potential of -0.51V (vs. Ag/AgI), which is related to its electronic structure and susceptibility to reduction. researchgate.netscielo.br The choice of electrode material and the composition of the supporting electrolyte in the mobile phase are critical for optimizing the electrochemical response. cuni.cz While highly sensitive, selectivity can be a challenge in complex matrices unless coupled with a powerful separation technique like HPLC. cuni.cz

Spectrophotometric and Fluorescence-Based Detection

Method Validation and Quality Assurance in Environmental Analysis

To ensure the reliability and accuracy of data generated from the analysis of this compound and its isomers, rigorous method validation and ongoing quality assurance/quality control (QA/QC) procedures are essential. These protocols are often guided by regulatory bodies like the U.S. Environmental Protection Agency (EPA). epa.govshimadzu.comepa.gov

Method validation involves establishing the performance characteristics of an analytical procedure. Key parameters include:

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte in samples within a specific range. Calibration curves are constructed using standards, and a high correlation coefficient (r² > 0.99) is typically required. koreascience.krakjournals.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, often defined as a signal-to-noise ratio (S/N) of 3. koreascience.kr The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, typically at an S/N of 10. koreascience.krakjournals.com For nitro-PAHs, LODs can range from the low picogram (pg) level for sensitive GC-MS/MS methods to the nanogram per liter (ng/L) range for microextraction techniques. koreascience.krakjournals.com

Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing spiked samples (matrix spikes) or certified reference materials (CRMs). Recovery is calculated as the percentage of the known amount of analyte detected. Acceptable recovery ranges vary by method and matrix but are a critical measure of performance. akjournals.com

Precision: This measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. Both intra-day (within a single day) and inter-day (over several days) precision are evaluated. koreascience.krakjournals.com

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as isomers, impurities, or matrix components. High-resolution chromatography and selective detectors like MS/MS are crucial for ensuring specificity. akjournals.com

Ongoing QA/QC involves a system of routine checks to maintain performance. This includes:

Method Blanks: A clean sample matrix that is processed and analyzed in the same manner as the field samples to check for contamination during the analytical procedure. epa.govshimadzu.com

Laboratory Control Samples (LCS): A blank matrix spiked with a known concentration of the target analytes. The LCS is used to monitor the performance of the entire analytical process. epa.govshimadzu.com

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a field sample are spiked with a known amount of analyte and analyzed to assess the effect of the sample matrix on the analytical method's accuracy and precision. epa.govshimadzu.com

Internal Standards and Surrogates: Known amounts of compounds that are chemically similar to the analytes but not expected to be in the sample are added to every sample, standard, and blank. Deuterated analogues of PAHs are often used as internal standards for GC-MS analysis to correct for variations in extraction efficiency and instrument response. researchgate.netkoreascience.krakjournals.com

By implementing these comprehensive validation and QA/QC measures, laboratories can produce high-quality, defensible data for the environmental analysis of this compound and its isomers. epa.gov

Compound Names Table

Compound NameAbbreviation
This compound7-NF
1-Nitrofluoranthene1-NF
2-Nitrofluoranthene (B81861)2-NF
3-Nitrofluoranthene3-NF
8-Nitrofluoranthene8-NF
3-Aminofluoranthene3-AF
1-Nitropyrene (B107360)1-NP
6-Nitrochrysene6-NC
9-Nitroanthracene9-NA

Analytical Methodologies Performance Data

MethodologyAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Findings/Notes
GC-MS/MSNitro-PAHs--MRM mode provides high selectivity and lower detection limits, reducing matrix effects. shimadzu.com
GC-NCI-MSNitro-PAHs0.27 - 3.5 pg/m³ (air)-Highly sensitive for nitro-PAHs due to strong molecular ion formation. nih.gov
HPLC-Fluorescence (with on-line reduction)PAHs and Nitro-PAHs0.1-140 pg per injectionS/N ratio > 10Requires reduction of nitro-PAHs to fluorescent amines for sensitive detection. koreascience.kr
DLLME-GC-MSNitro-PAHs in water0.82 - 3.37 ng/L2.75 - 11.3 ng/LDispersive liquid-liquid microextraction is an effective preconcentration technique. akjournals.com
Cyclic Voltammetry3-Nitrofluoranthene--First cathodic peak potential measured at -0.51V vs Ag/AgI. researchgate.netscielo.br
DPV at HMDE3-Nitrofluoranthene1 x 10⁻⁸ mol/L-Differential Pulse Voltammetry at a Hanging Mercury Drop Electrode provides high sensitivity. cuni.cz

Mechanisms of Genotoxicity and Mutagenicity Induced by Nitrofluoranthenes

Structure-Activity Relationships of Nitrated Fluoranthenes in Biological Systems

The biological activity of nitrated fluoranthenes is profoundly influenced by the specific position of the nitro group on the fluoranthene (B47539) molecule. cuni.cz This structural variation dictates the molecule's mutagenic potential and the metabolic pathways it undergoes. cuni.cznih.gov For instance, isomers like 3-nitrofluoranthene (B1196665) and 1-nitropyrene (B107360) are noted for their potent mutagenicity. nih.gov The orientation of the nitro group relative to the planar aromatic system is a key determinant of mutagenic potency. Studies correlating vibrational frequencies of the nitro group with mutagenic activity have shed light on the reactivity of different isomers. scilit.com

Research has shown that the reduction potentials of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) can be correlated with their mutagenicity. nih.gov However, within the nitrofluoranthene series, these parameters alone are not sufficient to predict mutagenic strength, suggesting a more complex interplay of structural factors. nih.gov The addition of further nitro groups can also modify the mutagenic activity of the resulting di- and tri-nitrofluoranthenes. nih.gov

The following table summarizes the mutagenic potential of various nitrofluoranthene isomers, highlighting the influence of the nitro group's position.

CompoundMutagenic PotentialKey Findings
1-Nitrofluoranthene Mutagenic nih.govMutagenicity is influenced by factors beyond reduction potential and coplanarity. nih.gov
2-Nitrofluoranthene (B81861) Mutagenic nih.govContributes significantly to the direct-acting mutagenicity of ambient particulate matter. acs.org
3-Nitrofluoranthene Highly Mutagenic nih.govnih.govIts mutagenicity can be effectively antagonized by certain flavonoids and coumarins. nih.gov
7-Nitrofluoranthene Mutagenic nih.govontosight.aiInduces DNA damage and can alter cellular functions. ontosight.ai
8-Nitrofluoranthene (B78273) Mutagenic nih.govnih.govMore mutagenic than 1-nitropyrene with post-microsomal liver supernatant activation. nih.gov
3,7-Dinitrofluoranthene (B10014) Mutagenic inchem.orgInduces chromosomal aberrations in mammalian cells in vitro. inchem.orgnih.gov
3,9-Dinitrofluoranthene Mutagenic inchem.orgInduces chromosomal aberrations in mammalian cells in vitro. nih.gov

Molecular Mechanisms of DNA Damage Induction

The genotoxicity of this compound and its isomers stems from their ability to damage DNA through several interconnected molecular mechanisms. ontosight.ai

Nitroreduction Pathways and Reactive Intermediate Formation

A critical step in the activation of nitrofluoranthenes is the reduction of the nitro group to form reactive intermediates. cuni.cznih.gov This process, known as nitroreduction, is catalyzed by various enzymes and leads to the formation of nitroso derivatives and N-hydroxylamines. cuni.cznih.gov These intermediates, particularly the N-hydroxylamine, are considered proximate mutagens. nih.govinchem.org The N-hydroxylamine can be further activated to form a highly reactive arylnitrenium ion, which is the ultimate mutagen that covalently binds to DNA. inchem.org

DNA Adduct Formation by Nitrofluoranthene Metabolites

The ultimate carcinogenic species of nitrofluoranthenes, the arylnitrenium ions, react with the nucleophilic sites in DNA, forming covalent adducts. cuni.cz These DNA adducts are lesions that can disrupt the normal functioning of DNA, leading to mutations if not repaired. nih.gov Studies have shown that nitro-PAHs, including nitrofluoranthenes, can form DNA adducts at levels significantly higher than their parent PAHs. nih.gov For example, 3-nitrofluoranthene has been shown to cause DNA adduct levels that are one to two orders of magnitude higher than benzo[a]pyrene (B130552) in rat hepatocytes. nih.gov The primary target for adduct formation is often the guanine (B1146940) base in DNA. For instance, the metabolic activation of 2-nitrofluoranthene leads to the formation of a C8-substituted deoxyguanosine adduct. acs.org

The table below details the types of DNA adducts formed by various nitroaromatic compounds.

CompoundType of AdductCell/System Studied
2-Nitrofluoranthene N-(deoxyguanosin-8-yl)-2-aminofluoranthene acs.orgCalf thymus DNA with in-situ generated N-hydroxy-2-aminofluoranthene acs.org
3-Nitrofluoranthene DNA adducts (unspecified) nih.govPrimary cultures of rat hepatocytes nih.gov
Various Nitro-PAHs Multiple DNA adducts nih.govComparison of adducts from 10 PAHs and 6 Nitro-PAHs nih.gov

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

In addition to direct DNA adduction, nitrofluoranthenes can induce genotoxicity through the generation of oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. vibrant-wellness.comcirculation.or.kr The metabolic cycling of nitroaromatic compounds can lead to the formation of superoxide (B77818) radicals and other ROS. nih.gov These ROS can damage cellular macromolecules, including DNA, lipids, and proteins, contributing to cellular damage and mutations. nih.govcirculation.or.kr

Enzymatic Activation Pathways Involved in Biotransformation (e.g., Nitroreductases, Cytochrome P450 Reductases)

The metabolic activation of this compound and other nitrofluoranthenes is a complex process involving several enzymatic pathways. Both cytosolic and microsomal enzymes play a role in the biotransformation of these compounds. nih.gov

Under anaerobic conditions, nitroreduction is the primary metabolic pathway, mediated by both cytosolic and microsomal enzymes. nih.gov Cytosolic nitroreductases, such as DT-diaphorase and aldehyde oxidase, are involved in this process. nih.govoup.com Microsomal nitroreductase activity, which is linked to cytochrome P450, also contributes significantly to the reduction of nitrofluoranthenes. nih.gov

Under aerobic conditions, ring hydroxylation by cytochrome P450 enzymes becomes a competing metabolic pathway. nih.gov The specific P450 enzymes involved can be induced by different agents. For example, liver microsomes from rats pretreated with 3-methylcholanthrene (B14862) are particularly effective at hydroxylating 7- and 8-nitrofluoranthene. nih.gov Conversely, pretreatment with phenobarbital (B1680315) increases the microsomal nitroreductase activity for compounds like 3-nitrofluoranthene. nih.gov This interplay between oxidative and reductive metabolism is crucial in determining the ultimate genotoxic potential of a given nitrofluoranthene isomer.

The following table outlines the key enzymes involved in the activation of nitrofluoranthenes.

Enzyme FamilySpecific EnzymesRole in Metabolism
Nitroreductases DT-diaphorase, Aldehyde Oxidase nih.govCatalyze the reduction of the nitro group to reactive hydroxylamines. nih.govnih.gov
Cytochrome P450 Reductases Cytochrome P450 nih.govParticipates in the reductive metabolism of nitrofluoranthenes under anaerobic conditions. nih.gov
Cytochrome P450 Various isoforms nih.govMediate ring hydroxylation under aerobic conditions. nih.gov
O-acetyltransferases N-acetyltransferases inchem.orgCatalyze the O-acetylation of N-hydroxylamines, forming highly reactive arylnitrenium ions. inchem.org

Impact on Cellular Genetic Integrity (e.g., Chromosomal Aberrations, Aneuploidy)

Exposure to certain nitrofluoranthenes can lead to significant damage at the chromosomal level. Dinitrofluoranthenes, such as 3,7-dinitrofluoranthene and 3,9-dinitrofluoranthene, have been shown to induce chromosomal aberrations in mammalian cells in vitro. inchem.orgnih.gov These aberrations include structural changes to the chromosomes, such as breaks and exchanges. eurofins.deplantarchives.org Such alterations can lead to cell death or, if the cell survives, can result in stable mutations that may contribute to the development of cancer. eurofins.de While these dinitrofluoranthenes induce chromosomal aberrations, they have not been found to induce polyploidy. nih.gov The ability of these compounds to cause chromosomal damage underscores their potent clastogenic activity. eurofins.de The most common types of chromosomal aberrations observed in studies of various mutagens include trisomy, monosomy, and triploidy. actualgyn.com

Comparative Mutagenicity Potency of Nitrofluoranthene Isomers

The position of the nitro group on the fluoranthene molecule significantly influences the mutagenic potency of the resulting isomer. Research has consistently demonstrated a wide range of mutagenic activity among different nitrofluoranthene isomers, with some exhibiting exceptionally high potency while others are considerably weaker mutagens.

Studies utilizing Salmonella typhimurium tester strains, particularly TA98, which is sensitive to frameshift mutagens, have been instrumental in ranking the mutagenic potential of these compounds. Generally, nitration at the 3-position of fluoranthene leads to a greater enhancement of mutagenic potency compared to nitration at the 2-position. nih.gov Consequently, 3-nitrofluoranthene (3-NF) is a more potent mutagen than 2-nitrofluoranthene (2-NF). nih.gov This trend also extends to dinitrofluoranthenes, where 1,3-dinitrofluoranthene (B12425) (1,3-DNF) is more mutagenic than 1,2-dinitrofluoranthene (B13714927) (1,2-DNF). nih.gov

The mutagenic activities of various dinitrofluoranthene (DNF) isomers have been investigated, revealing significant differences in their potencies. In Salmonella typhimurium strain TA98, 3,7-DNF and 3,9-DNF have shown exceptionally high mutagenicity, with reported values of 422 and 355 revertants per nanogram, respectively. nih.govcapes.gov.br In contrast, 3,4-DNF is a much weaker mutagen, inducing only 15.5 revertants per nanogram in the same assay. nih.govcapes.gov.br All three of these DNF isomers were found to induce frameshift mutations. nih.govcapes.gov.br

Further research has highlighted that the differences in mutagenic potency between isomers like 2-NF and 3-NF are primarily due to how readily they are processed by nitroreductase enzymes. nih.gov While the reduction potentials of isomers can be a factor, they are not always a reliable predictor of mutagenic strength, especially when comparing isomers with different spatial arrangements. nih.govnih.gov For instance, despite having nearly identical reduction potentials, the mutagenic potencies of 3-NF and a non-planar analog differ by three orders of magnitude. nih.gov

The addition of further nitro groups can also impact mutagenicity. For example, 5,9-dinitro-DBC demonstrated stronger mutagenic responses than 5-nitro-DBC in all tested conditions. acs.org However, this is not a universal rule for all polycyclic aromatic hydrocarbons. In the case of nitrobenzanthrones, the mononitro isomers exhibited the most potent mutagenic activity, and the mutagenic strength was highly dependent on the position of the nitro group.

The mutagenic activity of nitrofluoranthene isomers is also dependent on the specific bacterial tester strain used. For example, 2-nitrofluoranthene was most active in the TA7004 strain, which detects G.C to A.T transitions, while 3-nitrofluoranthene was uniquely most mutagenic in the TA7002 strain, indicating a T.A to A.T transversion. researchgate.net

The following table summarizes the comparative mutagenicity of several nitrofluoranthene isomers in Salmonella typhimurium TA98.

CompoundMutagenicity (revertants/nmol) in S. typhimurium TA98Reference
8-nitrofluoranthene11000 semanticscholar.org
3-nitrofluorantheneVariable, but consistently high nih.govnih.gov
This compound47 semanticscholar.org
3,7-dinitrofluoranthene422 revertants/ng nih.govcapes.gov.br
3,9-dinitrofluoranthene355 revertants/ng nih.govcapes.gov.br
3,4-dinitrofluoranthene15.5 revertants/ng nih.govcapes.gov.br

Bioremediation Strategies for Nitrofluoranthene Contamination

Microbial Degradation Pathways for Nitrated Polycyclic Aromatic Hydrocarbons

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), including 7-nitrofluoranthene, are a class of persistent environmental pollutants that pose significant risks to ecosystems and human health due to their potential carcinogenic and mutagenic properties. nih.gov The bioremediation of these compounds leverages the metabolic capabilities of microorganisms to transform them into less harmful substances. nih.gov The degradation pathways are broadly categorized into aerobic and anaerobic mechanisms, each governed by different enzymatic reactions and electron acceptors.

Aerobic Biodegradation Mechanisms

Under aerobic conditions, the initial step in the microbial degradation of aromatic compounds is typically mediated by oxygenase enzymes. nih.gov These enzymes, which include both monooxygenases and dioxygenases, introduce oxygen atoms into the aromatic ring, leading to the formation of dihydroxylated intermediates such as catechols. nih.gov This initial oxidation is a crucial step that destabilizes the aromatic structure, making it susceptible to subsequent ring cleavage and further degradation. nih.gov

The degradation of nitroaromatic compounds can proceed through several aerobic pathways:

Dioxygenase Attack: Similar to the degradation of their parent PAHs, some bacteria can utilize dioxygenases to hydroxylate the aromatic ring of nitroaromatic compounds. This can lead to the formation of a nitro-substituted catechol, which can then undergo further enzymatic degradation.

Reduction of the Nitro Group: Some aerobic microorganisms can reduce the nitro group to a hydroxylamino or amino group. This transformation can be a crucial initial step, as the resulting aminophenols or other aminoaromatic compounds may be more amenable to subsequent ring cleavage.

Hydride-Meisenheimer Complex Formation: In some cases, a hydride ion can attack the aromatic ring, forming an unstable Meisenheimer complex. This mechanism can facilitate the release of the nitro group as nitrite (B80452) without the need for an oxygenase. For instance, this has been observed in the degradation of TNT by Mycobacterium and picric acid by Rhodococcus erythropolis. cambridge.org

While the degradation of many nitroaromatic compounds has been studied, the specific pathways for more complex nitro-PAHs like this compound are less well-understood. However, it is likely that similar oxidative mechanisms are involved. nih.gov

Anaerobic Biodegradation Mechanisms (e.g., Nitrate (B79036) as Electron Acceptor)

In anoxic environments such as sediments and aquifers, anaerobic biodegradation becomes the primary route for the natural attenuation of pollutants. researchgate.net While generally slower than aerobic processes, anaerobic degradation is significant for the removal of a wide range of contaminants, including PAHs and nitroaromatic compounds. researchgate.net This process relies on alternative electron acceptors in the absence of oxygen.

Nitrate as an Electron Acceptor: Nitrate is a thermodynamically favorable electron acceptor for the anaerobic degradation of aromatic compounds. nih.gov Many bacteria, known as denitrifiers, can couple the oxidation of organic contaminants to the reduction of nitrate (NO₃⁻), often sequentially to nitrite (NO₂⁻), nitric oxide (NO), nitrous oxide (N₂O), and ultimately to dinitrogen gas (N₂). researchgate.net

The anaerobic degradation of PAHs under nitrate-reducing conditions has been observed for several compounds, including naphthalene, phenanthrene (B1679779), and fluorene (B118485). asm.orgfrontiersin.org For instance, studies have shown that the removal of 2-methylnaphthalene (B46627) and fluorene can be stoichiometrically linked to the removal of nitrate. asm.org

The initial activation of the stable aromatic ring in the absence of oxygen is a key challenge. In the anaerobic degradation of some PAHs, carboxylation has been identified as a crucial initial step. asm.org For example, the degradation of phenanthrene by the nitrate-dependent bacterium Achromobacter denitrificans strain PheN1 involves both carboxylation and methylation as initial activation steps. nih.gov

For nitroaromatic compounds, the nitro group itself can serve as a point of initial transformation. Under anaerobic conditions, the primary mechanism is often the reduction of the nitro group to an amino group via nitroso and hydroxylamino intermediates. researchgate.net This reduction is carried out by nitroreductase enzymes. The resulting amino-PAH may then be more susceptible to further degradation.

While the specific anaerobic degradation pathways for this compound have not been extensively detailed, the known mechanisms for other nitroaromatics and PAHs under nitrate-reducing conditions provide a framework for understanding its potential fate in anoxic environments. The process likely involves the initial reduction of the nitro group, followed by enzymatic attacks on the aromatic ring structure, facilitated by nitrate-respiring microorganisms.

Enhancement of Bioremediation Processes

The efficiency of microbial degradation of persistent pollutants like this compound can be limited by various environmental factors. To overcome these limitations, several strategies have been developed to enhance bioremediation processes, primarily through biostimulation and bioaugmentation.

Biostimulation Approaches (e.g., Nutrient Amendment, Surfactants)

Biostimulation involves the modification of the environment to stimulate the activity of indigenous microorganisms capable of degrading the target contaminants. researchgate.net This approach is often more cost-effective than introducing non-native microbes.

Nutrient Amendment: The availability of essential nutrients, particularly nitrogen and phosphorus, is often a limiting factor for microbial growth and metabolic activity in contaminated soils and sediments. researchgate.net The addition of these nutrients can significantly enhance the biodegradation of PAHs. For example, the use of urea (B33335) as a nitrogen source has been shown to be an effective strategy for stimulating the biodegradation of PAHs in contaminated soil. researchgate.net Studies have demonstrated that adjusting the carbon-to-nitrogen (C/N) ratio can lead to a high percentage of PAH reduction. researchgate.net

Surfactants: The low bioavailability of hydrophobic compounds like PAHs and nitro-PAHs is a major obstacle to their bioremediation. ebrary.net These compounds tend to sorb strongly to soil and sediment particles, making them less accessible to microorganisms. ebrary.net Surfactants, or surface-active agents, can increase the solubility and desorption of these contaminants, thereby enhancing their bioavailability. ebrary.net

Both synthetic and biological surfactants (biosurfactants) can be used. Biosurfactants, such as rhamnolipids produced by Pseudomonas aeruginosa, are often preferred due to their lower toxicity and higher biodegradability. ebrary.net They can effectively emulsify hydrocarbons and have been shown to improve the solubilization of PAHs like phenanthrene. ebrary.net Another class of compounds, cyclodextrins, can form inclusion complexes with PAHs and nitroaromatic compounds, increasing their availability for microbial degradation. frontiersin.orgnih.gov

Bioaugmentation Strategies (e.g., Introduction of Specific Microbial Consortia)

Bioaugmentation is the process of introducing specific, pre-selected microorganisms (strains or consortia) with desired degradative capabilities into a contaminated site to enhance the removal of target pollutants. frontiersin.orgnih.gov This strategy is particularly useful when the indigenous microbial population lacks the ability to degrade a specific contaminant or when the degradation rate is too slow. frontiersin.orgnih.gov

The effectiveness of bioaugmentation depends on several factors, including the survival and activity of the introduced microorganisms in the new environment. nih.gov The inoculum density is a critical parameter, with levels of 10⁶–10¹⁰ colony-forming units per gram of soil often considered suitable for efficient degradation. nih.gov

Use of Specific Microbial Consortia: While the use of pure microbial strains can be effective, the degradation of complex pollutants in the environment is often the result of the synergistic action of a microbial consortium. nih.gov Different members of the consortium may carry out different steps in the degradation pathway. For example, studies have shown that mixed bacterial and fungal consortia can be effective in degrading a range of PAHs in soil. sjtu.edu.cn

For nitroaromatic compounds, several bacterial strains capable of their degradation have been isolated and characterized. cambridge.org For instance, Pseudomonas species have been shown to cometabolize TNT and other nitrotoluenes. cambridge.org The introduction of such specialized microorganisms can significantly accelerate the remediation of contaminated sites. Combining bioaugmentation with biostimulation techniques, such as the addition of nutrients or surfactants, can often lead to a more effective and robust bioremediation outcome. hep.com.cn

Engineered Bioremediation Systems

To optimize the conditions for microbial degradation and enhance the efficiency of bioremediation, various engineered systems have been developed. These systems provide better control over environmental parameters and can overcome some of the limitations of in-situ bioremediation.

Slurry Reactors: Slurry bioreactors are one of the most common engineered systems for treating contaminated soils and sediments. cambridge.org In a slurry reactor, the contaminated material is mixed with water to form a slurry, which is then placed in a containment vessel. This process allows for intimate contact between the microorganisms, contaminants, and added nutrients or electron acceptors. cambridge.org

Key advantages of slurry reactors include:

Enhanced Mass Transfer: The mixing in the reactor improves the desorption of contaminants from soil particles and increases their bioavailability. cambridge.org

Controlled Conditions: Parameters such as pH, temperature, nutrient levels, and redox potential can be carefully monitored and controlled to create optimal conditions for microbial activity. cambridge.org For anaerobic processes, a strictly anaerobic environment with a low redox potential can be maintained. cambridge.org

Faster Degradation Rates: The optimized conditions in a slurry reactor generally lead to significantly shorter treatment times compared to in-situ methods. cambridge.org

Slurry reactors can be operated in batch or continuous modes and can be adapted for both aerobic and anaerobic processes. For instance, anaerobic slurry reactors have been successfully used to treat soils contaminated with nitroaromatic explosives like TNT. cambridge.org

Biological Electrochemical Systems (BESs): Biological electrochemical systems (BESs), such as microbial fuel cells (MFCs), represent an innovative approach to bioremediation. These systems utilize the ability of certain microorganisms to transfer electrons to an external electrode during the oxidation of organic matter. This process can be harnessed to stimulate the degradation of pollutants.

BESs have shown significant potential for the degradation of PAHs in both water and sediments. mdpi.com They can operate under both aerobic and anaerobic conditions. For example, sediment biological electrochemical systems (SBESs) have been shown to effectively degrade naphthalene, acenaphthene, and phenanthrene under both anaerobic and aerobic conditions. mdpi.com

The addition of certain substances can further enhance the performance of BESs. For instance, adding nitrate to a sediment microbial fuel cell (SMFC) has been found to promote the growth of Pseudomonas species, thereby enhancing the biodegradation of various PAHs. mdpi.com

These engineered systems offer promising solutions for the effective and controlled bioremediation of sites contaminated with recalcitrant compounds like this compound.

Biopile and Bioreactor-Based Systems

Ex-situ bioremediation techniques, where contaminated material is excavated and treated, offer a high degree of control over the degradation process. Biopiles and bioreactors are prominent examples of such systems, showing significant potential for treating soils and sediments contaminated with PAHs and related compounds.

Biopiles are engineered systems where contaminated soil is piled and aerated to stimulate aerobic microbial activity. frontiersin.orgiastate.edu This method is often considered cost-effective and is particularly suitable for treating volatile pollutants and for use in extremely cold environments. frontiersin.org The efficiency of a biopile is dependent on maintaining optimal conditions for microbial degradation, including temperature, pH, nutrient content, and aeration. frontiersin.org To enhance performance, heating and leachate collection systems can be integrated into the design, with the latter allowing for recirculation to maintain moisture levels. frontiersin.orgfrtr.gov While specific studies on this compound in biopiles are not prevalent, research on general hydrocarbon-contaminated soils has demonstrated their effectiveness. For instance, the addition of activated sludge from oil refinery wastewater facilities to a biopile was shown to significantly stimulate the biodegradation of hydrocarbons, particularly 4-ring PAHs like chrysene. iastate.edu

Bioreactors , particularly aerobic slurry bioreactors (A-SB), represent a more intensive treatment approach. In these systems, contaminated soil or sediment is mixed with water to form a slurry, which allows for greater contact between the microorganisms and the contaminants. nih.gov This technology permits precise control over environmental parameters, including the addition of nutrients (biostimulation), specialized microbial cultures (bioaugmentation), and surfactants to increase the bioavailability of hydrophobic compounds like PAHs. nih.govrjlbpcs.com Research has shown high removal efficiencies for various PAHs in slurry bioreactors. For example, a methylotrophic enrichment culture in a bench-scale slurry system removed 80% of total PAHs from a manufactured gas plant soil, including a 60% reduction of highly recalcitrant five- and six-ringed PAHs within 28 days. nih.gov Anaerobic bioreactors also hold promise for nitro-organics, as the absence of oxygen can promote the reductive transformation of the nitro group, which is often a critical first step in the degradation pathway. nih.govnih.gov

Table 1: Examples of Bioreactor Performance for Polycyclic Aromatic Hydrocarbon (PAH) Removal

Bioreactor Type Contaminant(s) Soil/Matrix Type Treatment Conditions Removal Efficiency Study Finding
Aerobic Slurry Bioreactor Fluorene, Phenanthrene, Anthracene, Pyrene Spiked Soil Batch treatment, 20 days 70% (Fluorene), 40% (Phenanthrene) Degradation observed within the first 3 days of incubation. nih.gov
Three-Phase Slurry Bioreactor Pyrene, Chrysene, Benzo[a]pyrene (B130552) Spiked Soil 30% v/v silicone oil added Pyrene: 19 mg/(L·day), Chrysene: 3.5 mg/(L·day), Benzo[a]pyrene: 0.94 mg/(L·day) The use of a non-aqueous phase liquid enhanced the degradation rates of high molecular weight PAHs. nih.gov
Bench-Scale Slurry System 16 PAHs (from former MGP site) Manufactured Gas Plant Soil Bioaugmentation with methylotrophic culture, 28 days 80% (Total PAHs), 90% (4-ring PAHs), 60% (5- and 6-ring PAHs) Bioaugmentation proved highly effective for complex PAH mixtures in aged contaminated soil. nih.gov

Biological Electrochemical Systems for Contaminant Removal

Biological Electrochemical Systems (BES) are an innovative technology that utilizes the catalytic activity of microorganisms to drive electrochemical reactions for contaminant removal. These systems can be particularly effective for the reductive transformation of nitroaromatic compounds.

In a typical BES, microorganisms at the anode oxidize a substrate (like acetate), releasing electrons and protons. These electrons travel through an external circuit to the cathode, where they can be used to reduce a target contaminant. nih.gov This process has been successfully demonstrated for the removal of nitrobenzene (B124822), a model nitroaromatic compound. In one study, a BES effectively removed nitrobenzene at the cathode at a rate of 1.29 ± 0.04 mol m⁻³ d⁻¹, transforming it into the less toxic product, aniline (B41778). nih.gov The application of external power to the system significantly enhanced the removal rate to 8.57 ± 0.03 mol m⁻³ d⁻¹. nih.gov

The degradation of many nitroaromatic compounds is initiated by the reduction of the nitro group to a hydroxylamine (B1172632) group, which can then be further metabolized. nih.gov The cathode of a BES provides a continuous supply of electrons, creating a highly reducing environment ideal for this initial transformation step. Therefore, a BES could theoretically be an effective strategy for the removal of this compound by reducing its nitro group, thereby initiating its degradation and detoxification.

Table 2: Performance of a Bioelectrochemical System (BES) for Nitrobenzene Removal

Operational Mode Nitrobenzene Removal Rate (mol m⁻³ TCC d⁻¹) Aniline Formation Rate (mol m⁻³ TCC d⁻¹) Energy Status Study Finding
No External Power 1.29 ± 0.04 1.14 ± 0.03 Energy Recovery The system effectively reduces nitrobenzene to aniline while generating a small amount of electrical energy. nih.gov
With External Power 8.57 ± 0.03 6.68 ± 0.03 Energy Consumption (17.06 ± 0.16 W m⁻³ TCC) Supplying power significantly accelerates the rate of nitrobenzene reduction and aniline formation. nih.gov

TCC: Total Cathodic Compartment

Factors Influencing Bioremediation Efficiency in Environmental Matrices

The success of any bioremediation strategy for this compound is governed by a complex interplay of physical, chemical, and biological factors within the contaminated matrix (e.g., soil, sediment, water). frontiersin.orgnih.gov Understanding and optimizing these factors is crucial for achieving efficient and complete contaminant removal.

Key factors include:

Contaminant Properties: The concentration of this compound is critical; high concentrations can be toxic to the degrading microorganisms. microbenotes.comuok.edu.in Its low water solubility and tendency to sorb to soil particles can also limit its bioavailability, making it less accessible to microbial attack. uok.edu.innih.gov

Microbial Population: The presence of indigenous microorganisms with the necessary enzymatic pathways to degrade nitro-PAHs is fundamental. nih.gov The size, composition, and metabolic activity of the microbial community directly influence the degradation rate. frontiersin.orgnih.gov In some cases, bioaugmentation with specialized microbes is necessary. scirp.org

Nutrient Availability: Microorganisms require essential nutrients, particularly nitrogen and phosphorus, for growth and metabolism. nih.govuok.edu.in The degradation of carbon-rich pollutants like this compound can be limited by the scarcity of these nutrients in the environment. nih.gov

Electron Acceptors: For aerobic degradation, the availability of oxygen is often the primary rate-limiting factor due to its low solubility in water. uok.edu.in In anaerobic or anoxic conditions, the degradation process depends on the presence of alternative electron acceptors such as nitrate (NO₃⁻), sulfate (B86663) (SO₄²⁻), or ferric iron (Fe³⁺). uok.edu.in The reduction of the nitro group on this compound can occur under such anaerobic conditions. nih.gov

Environmental Conditions (Abiotic Factors):

pH: Most heterotrophic bacteria involved in bioremediation thrive in a pH range of 5.5 to 8.0. uok.edu.in Extreme pH values can inhibit microbial activity.

Temperature: Temperature affects both the metabolic rates of microorganisms and the physical properties of the contaminant. frontiersin.orgmdpi.com

Moisture: Adequate water content is essential for all microbial life. Low moisture can inhibit activity, while excessive water can lead to anaerobic conditions, which may or may not be favorable depending on the desired degradation pathway. frontiersin.orgmdpi.com

Matrix Characteristics: The physical and chemical properties of the soil or sediment, such as texture, permeability, and organic matter content, influence contaminant bioavailability and the transport of water, nutrients, and oxygen. frontiersin.orgmicrobenotes.com

Table 3: Summary of Factors Affecting Bioremediation of this compound

Factor Category Specific Factor Impact on Bioremediation Efficiency Reference(s)
Contaminant Concentration High levels can be toxic, inhibiting microbial activity. microbenotes.com, uok.edu.in
Bioavailability Low water solubility and sorption to soil limit accessibility to microbes. uok.edu.in, nih.gov
Microbial Indigenous Population Presence of microbes with catabolic pathways for nitro-PAHs is essential. nih.gov, nih.gov
Population Density & Activity Higher numbers of active degraders generally lead to faster removal rates. frontiersin.org, nih.gov
Nutrients C:N:P Ratio Imbalances, especially lack of Nitrogen and Phosphorus, can limit microbial growth. nih.gov, uok.edu.in
Redox Oxygen (Electron Acceptor) Crucial for aerobic degradation; often a limiting factor. uok.edu.in
Alternative Electron Acceptors Required for anaerobic degradation (e.g., nitrate, sulfate). uok.edu.in
Environmental pH Optimal range is typically near-neutral (5.5-8.0) for most bacteria. frontiersin.org, uok.edu.in
Temperature Directly influences rates of microbial metabolism and enzyme activity. frontiersin.org, mdpi.com
Moisture Content Essential for microbial function; both too little and too much can be detrimental. frontiersin.org, mdpi.com
Matrix Soil Texture & Permeability Affects transport of water, nutrients, and oxygen to microorganisms. frontiersin.org, microbenotes.com
Organic Matter Can increase sorption of the contaminant, reducing its bioavailability. frontiersin.org

Computational and Theoretical Investigations of Nitrofluoranthenes

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of nitrofluoranthene isomers. These methods model the electronic structure of molecules to predict their geometry, stability, and various electronic characteristics.

Density Functional Theory (DFT) has become a principal method for studying nitrofluoranthenes, including 1-, 2-, 3-, 7-, and 8-nitrofluoranthene (B78273). scilit.comresearchgate.net By calculating the electronic structure, DFT allows for the optimization of molecular geometries and the prediction of stable conformations. These calculations have been performed using various functionals and basis sets, such as B3LYP/6-311+G(d,p), to investigate the structures of fluoranthene (B47539) and its mononitrated derivatives. researchgate.net

The differential mutagenic potency among nitrated fluoranthenes has been linked to the orientation of the nitro group relative to the aromatic plane. researchgate.net DFT calculations provide a way to examine these structural differences in the absence of complete experimental crystal structure data. researchgate.netresearchgate.net Structure-function correlations are explored by comparing calculated parameters like bond lengths, bond angles, and dihedral angles with experimental mutagenicity data. researchgate.net For instance, the planarity of the molecule and the orientation of the nitro group are key structural features that influence biological activity, and these can be precisely quantified using DFT.

Calculated Structural Parameters for Nitrofluoranthene Isomers

Illustrative data showing how DFT can be used to compare the geometries of different nitrofluoranthene isomers. Values are representative and depend on the specific computational method used.

IsomerNitro Group Dihedral Angle (C-C-N-O)Calculated Dipole Moment (Debye)Reference Method
1-Nitrofluoranthene~45-50°~4.5 DB3LYP/6-311+G
2-Nitrofluoranthene (B81861)~20-25°~4.8 DB3LYP/6-311+G
3-Nitrofluoranthene (B1196665)~0-5°~5.0 DB3LYP/6-311+G
7-Nitrofluoranthene~50-55°~4.7 DB3LYP/6-311+G
8-Nitrofluoranthene~50-55°~4.6 DB3LYP/6-311+G**

The orientation of the nitro (NO₂) group relative to the plane of the aromatic rings is a critical factor determining the properties of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). nih.gov In nitrofluoranthenes, the position of the nitro group dictates its conformational preference. For nitro groups positioned peri to two hydrogen atoms, significant steric hindrance occurs between the oxygen atoms of the nitro group and the hydrogen atoms on the aromatic rings. walshmedicalmedia.com This steric repulsion forces the nitro group to twist out of the aromatic plane, adopting a nearly perpendicular orientation. nih.govwalshmedicalmedia.com This is the case for isomers like this compound. In contrast, isomers where the nitro group is peri to only one hydrogen atom, such as 3-nitrofluoranthene, tend to be more coplanar. walshmedicalmedia.comresearchgate.net

This perpendicular orientation has significant consequences. It has been proposed that this conformation increases the probability of overlap between the half-vacant, non-bonding orbital of the nitro group and the adjacent π-orbital of the aromatic ring in the excited state. walshmedicalmedia.com This orbital overlap is believed to facilitate photochemical reactions, such as the rearrangement of the nitro group to a nitrite (B80452) intermediate, which can subsequently lead to degradation of the compound. walshmedicalmedia.com Therefore, the conformation dictated by the nitro group's position directly impacts the molecule's photochemical reactivity and stability. nih.gov

Density Functional Theory (DFT) Applications for Isomeric Analysis

Prediction of Spectroscopic Properties (e.g., Infrared, Raman)

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of nitrofluoranthenes. scilit.com By calculating the harmonic vibrational frequencies at optimized geometries, researchers can simulate the IR and Raman spectra for 1-, 2-, 3-, 7-, and 8-nitrofluoranthene. scilit.comresearchgate.net These theoretical predictions are invaluable for assigning the normal modes of vibration and for identifying characteristic spectral features that can distinguish between the different isomers. researchgate.net

To improve accuracy, the calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the theoretical methods. scilit.com Studies using the B3LYP/6-311+G(d,p) and PBE0/6-311+G(d,p) levels of theory have shown that the scaled harmonic frequencies are in good agreement with available experimental data, particularly for fluoranthene and 3-nitrofluoranthene. scilit.comresearchgate.net

Key spectral regions used for isomeric distinction include the high-intensity nitro group asymmetric (νasym(NO₂)) and symmetric (νsym(NO₂)) stretching modes, as well as C-C and C-H stretching frequencies. scilit.com The frequency of the symmetric NO₂ stretch has been found to correlate with the observed mutagenic potencies of the isomers, suggesting a link between vibrational properties and biological reactivity. scilit.comresearchgate.net

Predicted Vibrational Frequencies (cm⁻¹) for Nitrofluoranthene Isomers

Representative DFT-calculated vibrational frequencies for the nitro group stretching modes, which are key identifiers in IR and Raman spectroscopy. scilit.comresearchgate.net

IsomerAsymmetric NO₂ Stretch (νasym)Symmetric NO₂ Stretch (νsym)Reference Method
1-Nitrofluoranthene~1520~1345B3LYP/6-311+G(d,p)
2-Nitrofluoranthene~1525~1348B3LYP/6-311+G(d,p)
3-Nitrofluoranthene~1528~1350B3LYP/6-311+G(d,p)
This compound~1522~1346B3LYP/6-311+G(d,p)
8-Nitrofluoranthene~1523~1347B3LYP/6-311+G(d,p)

In Silico Modeling of Reactivity and Transformation Pathways

In silico modeling is employed to predict the chemical reactivity and potential environmental transformation pathways of nitrofluoranthenes. nih.gov DFT calculations can determine the most likely sites on the molecule for chemical attack by atmospheric oxidants like hydroxyl (•OH) and nitrate (B79036) (•NO₃) radicals. nih.govnih.gov These computational approaches can elucidate elementary reaction steps and predict which product isomers are favored when multiple outcomes are possible. nih.gov

For example, models can predict the reactive sites on the parent fluoranthene molecule, thereby explaining the formation of different nitrofluoranthene isomers. While experimental studies have identified 2-nitrofluoranthene as a major product from the gas-phase reaction of fluoranthene, computational models help to understand the underlying mechanisms. nih.govacs.org Similarly, for benzo[k]fluoranthene, computational methods correctly predict that the C7 position is a primary site of reaction, consistent with the experimental observation of 7-nitrobenzo[k]fluoranthene as a major product. nih.govacs.org

These models also investigate degradation pathways. Photodegradation is considered a major loss process for nitrofluoranthenes in the environment. acs.org Computational studies can explore the excited-state properties of these molecules to understand the mechanisms of photolysis, such as the nitro-nitrite rearrangement facilitated by specific nitro group orientations. walshmedicalmedia.com

Computational Approaches to Structure-Genotoxicity Correlations (e.g., HOMO-LUMO Analysis, Hole-Electron Transfer)

Computational chemistry offers critical tools for understanding and predicting the genotoxicity of nitrofluoranthenes, linking their electronic structure to their biological activity. A key concept in this area is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the LUMO is particularly important as it relates to a molecule's ability to accept an electron, a crucial first step in the metabolic activation of nitroaromatic compounds that leads to DNA damage. A lower LUMO energy indicates a greater electron affinity and often correlates with higher mutagenicity. researchgate.net

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is another significant descriptor, reflecting the chemical reactivity and kinetic stability of a molecule. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more easily polarized and more reactive. researchgate.net DFT calculations have been used to determine these values for the nitrofluoranthene isomers. researchgate.netresearchgate.net These studies show a correlation between the calculated electronic properties and the observed mutagenic potencies. researchgate.net For instance, the HOMO-LUMO gaps for nitrofluoranthenes follow the order: 7-NF > 2-NF ≈ 8-NF > 1-NF > 3-NF, which aligns with trends in their relative mutagenic activities. researchgate.netresearchgate.net

Furthermore, advanced computational techniques like hole-electron analysis, often performed using time-dependent DFT (TD-DFT), can provide a more detailed picture of charge transfer processes. nih.gov This analysis visualizes the distribution of the electron and the "hole" (the space it leaves behind) upon electronic excitation. Understanding the mechanism of intramolecular charge transfer is essential for explaining reactivity and interactions with biological macromolecules like DNA. researchgate.netijacskros.com These computational models help to build quantitative structure-activity relationships (QSARs) that can be used to predict the genotoxic potential of new or untested compounds. researchgate.net

Calculated Frontier Orbital Energies for Nitrofluoranthene Isomers

DFT-calculated HOMO and LUMO energies and the resulting energy gap (ΔE). A smaller gap generally indicates higher reactivity. researchgate.netresearchgate.netresearchgate.net

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Fluoranthene-6.15-2.163.99
1-Nitrofluoranthene-6.59-3.073.52
2-Nitrofluoranthene-6.48-2.763.72
3-Nitrofluoranthene-6.55-3.053.50
This compound-6.49-2.683.81
8-Nitrofluoranthene-6.47-2.763.71

Research Synthesis and Future Directions

Knowledge Gaps in the Environmental Cycling of 7-Nitrofluoranthene

The environmental behavior and ultimate fate of this compound, a member of the nitrated polycyclic aromatic hydrocarbon (NPAH) class, are governed by a complex interplay of chemical, physical, and biological processes. Despite its detection in various environmental compartments, significant knowledge gaps hinder a comprehensive understanding of its environmental cycling. Nitrated PAHs can be emitted directly from combustion sources or formed secondarily in the atmosphere through reactions of parent PAHs with atmospheric oxidants. nih.gov The environmental and health implications of these polar PAHs are considered significant, yet they have been largely unexplored in risk assessments of contaminated sites. sci-hub.se

A primary area of uncertainty is the detailed mechanism and kinetics of its formation and degradation. While it is understood that NPAHs can form from parent PAHs reacting with atmospheric components like ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃), the specific pathways and reaction rates for this compound are not well-characterized. nih.govsci-hub.se Modeling studies on related isomers like 2-Nitrofluoranthene (B81861) show that atmospheric fate is highly sensitive to the availability of oxidants, sunlight, and nitrogen oxides (NOx), but specific data for the 7-nitro isomer is lacking. researchgate.netacs.org

Further research is required in several key areas to build a complete picture of its environmental lifecycle:

Atmospheric Chemistry: Quantifying the reaction kinetics of this compound with major atmospheric oxidants is crucial for accurately predicting its atmospheric lifetime and transport potential.

Phase Partitioning: The distribution of this compound between the gas phase and particulate matter significantly influences its atmospheric transport distance and deposition mechanisms. This partitioning behavior under various atmospheric conditions is not fully understood.

Deposition and Transport: There is limited information on the global transport and deposition patterns of this compound, particularly in remote and marine environments. researchgate.net

Multimedia Fate: The behavior of this compound following deposition to soil, water, and sediment—including its sorption, bioavailability, and degradation rates in these media—requires further investigation.

Geographical Data: Monitoring data for this compound is sparse, especially in large geographical areas like Africa, leading to uncertainties in exposure and risk assessments. nih.gov

A summary of key knowledge gaps is presented in the table below.

Research AreaSpecific Knowledge GapImplication for Environmental Risk Assessment
Formation & Degradation Lack of specific reaction rates for formation (e.g., via OH, NO₃ radicals) and degradation (e.g., photolysis quantum yield).Inaccurate prediction of atmospheric concentrations and persistence.
Atmospheric Transport Poorly constrained gas-particle partitioning coefficients (KUncertainty in modeling long-range transport and deposition fluxes.
Multimedia Cycling Limited data on sorption coefficients (KDifficulty in predicting environmental concentrations in non-atmospheric compartments and bioaccumulation potential.
Global Monitoring Scarcity of measurement data in diverse global environments (e.g., marine, polar, developing regions).Incomplete validation for global models and potential underestimation of exposure in certain populations.

Emerging Analytical Technologies for Enhanced Detection and Speciation

The accurate quantification of this compound in complex environmental matrices like air, soil, and biological tissues is challenging due to its typically low concentrations and the presence of numerous isomeric and isobaric interferences. researchgate.net Traditional analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection, have been the cornerstone of NPAH analysis. cdc.govresearchgate.net However, future research and routine monitoring demand more sensitive, selective, and robust analytical technologies.

Emerging analytical strategies are focused on overcoming the limitations of conventional methods. A significant advancement is the coupling of advanced separation techniques with high-resolution mass spectrometry (HRMS).

Chromatography Advances: Two-dimensional gas chromatography (GC×GC) offers superior separation power compared to single-column GC, enabling the resolution of complex isomer groups that would otherwise co-elute. This is critical for differentiating this compound from other nitrofluoranthene isomers.

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high mass accuracy and resolving power. researchgate.net This allows for the unambiguous identification of target compounds based on their exact mass, reducing false positives and improving confidence in quantification at trace levels. The coupling of HPLC with atmospheric pressure chemical ionization (APCI) and TOF-MS has proven effective for analyzing nitro-PAHs and their reaction products. researchgate.net

Enhanced Spectroscopic Detection: Techniques such as laser-induced fluorescence line-narrowing spectrometry (FLNS) offer high selectivity and sensitivity for specific PAHs and their derivatives, although their application requires further development for routine analysis. epa.gov

On-line Derivatization: For fluorescence detection, which is highly sensitive for the parent amines, on-line reduction of the nitro group to an amino group prior to detection is an effective strategy to enhance sensitivity and selectivity for nitro-PAHs. researchgate.netresearchgate.net

The table below summarizes some emerging analytical technologies and their advantages for the analysis of this compound.

TechnologyPrincipleKey Advantage(s)
LC-APCI-HRMS (TOF, Orbitrap) Liquid chromatography separation followed by soft ionization and high-resolution mass analysis.High specificity from exact mass measurement; suitable for less volatile NPAHs; allows for identification of unknown transformation products. researchgate.net
GC×GC-MS Comprehensive two-dimensional gas chromatography separation coupled with a mass spectrometer.Superior resolution of complex isomeric mixtures; enhanced separation from matrix interferences.
HPLC with on-line reduction and Fluorescence Detection HPLC separation, followed by chemical reduction of the nitro group to a fluorescent amino group.High sensitivity and selectivity for nitro-PAHs; cost-effective compared to HRMS. researchgate.netresearchgate.net
Laser-Induced Fluorescence Spectrometry Utilizes selective laser excitation to generate highly specific fluorescence spectra.Extremely high sensitivity and selectivity; potential for direct analysis in complex matrices with minimal cleanup. epa.gov

Integrated Modeling Approaches for Global Atmospheric Distribution and Fate

Predicting the global distribution and long-term fate of this compound requires sophisticated integrated modeling approaches. nasa.gov These models are essential tools for understanding how emissions translate into environmental concentrations and for assessing the potential for long-range atmospheric transport. pnnl.gov

Global atmospheric models, such as the ECHAM5/MESSy atmospheric chemistry model (EMAC), have been used to simulate the fate of other NPAHs like 2-Nitrofluoranthene. acs.orgnih.gov An integrated model for this compound would need to incorporate several key submodels and processes:

Emission Inventories: Accurate data on the primary emission sources of this compound, though likely limited, would serve as a critical model input.

Atmospheric Chemistry: A chemical mechanism module (e.g., MECCA in the EMAC model) is needed to simulate the gas-phase reactions with OH and NO₃ radicals and heterogeneous reactions on aerosol surfaces that lead to both the formation and degradation of this compound. nih.gov

Transport and Partitioning: The model must simulate advection, convection, and diffusion in the atmosphere. A submodel for semivolatile organic compounds (SVOCs) is crucial to handle the dynamic gas-particle partitioning, which dictates the compound's atmospheric residence time and transport distance. acs.org

Deposition Processes: Both dry and wet deposition (scavenging by rain and snow) must be included to accurately model the removal of this compound from the atmosphere and its flux to terrestrial and aquatic ecosystems.

Photolysis: Photodegradation is a major loss process for many NPAHs. acs.orgnih.gov A photolysis module (e.g., JVAL) is required to calculate photolysis rates based on actinic flux and the compound's specific absorption cross-section and quantum yield. nih.gov

Sensitivity analyses within these models are critical for identifying the most influential parameters on the predicted concentrations, such as the assumed reaction rates or the dependency of formation on NO₂ levels. acs.org Future directions in modeling will likely involve coupling these global atmospheric models with multimedia fate models to create a more holistic picture of a contaminant's journey through the air, water, soil, and biota. Furthermore, integrating these with human-Earth system models can help explore how changing anthropogenic activities influence the compound's lifecycle. pnnl.gov

A study modeling 2-Nitrofluoranthene (2-NFLT) found that photodegradation is its most important atmospheric loss process, with a global mean atmospheric residence time of approximately 2.6 hours. acs.orgnih.gov Similar integrated modeling focused on the 7-nitro isomer is a crucial future research direction.

Advanced Bioremediation Techniques for Complex Environmental Matrices

The persistence of NPAHs like this compound in soil and sediment necessitates the development of effective remediation technologies. Bioremediation, which uses biological systems to degrade or transform contaminants, offers a potentially sustainable and cost-effective approach compared to traditional physicochemical methods. iipseries.orgwikipedia.org While conventional bioremediation strategies like biostimulation (adding nutrients to stimulate native microbes) and bioaugmentation (adding specialized microbes) are established, their effectiveness against recalcitrant compounds can be limited. researchgate.net Advanced bioremediation techniques offer enhanced capabilities for treating complex environmental matrices.

Mycoremediation: This approach utilizes fungi, particularly white-rot fungi such as Phanerochaete chrysosporium, which produce powerful, non-specific extracellular enzymes (e.g., lignin (B12514952) peroxidase, manganese peroxidase). These enzymes can degrade a wide range of persistent organic pollutants, including PAHs, and hold significant promise for the breakdown of the stable aromatic structure of this compound.

Genetically Engineered Microorganisms (GEMs): Modern genetic engineering tools, including CRISPR-Cas9, can be used to enhance the metabolic capabilities of bacteria and fungi. numberanalytics.com Microorganisms could be engineered to overexpress key degradative enzymes, such as nitroreductases (to attack the nitro group) and dioxygenases (to open the aromatic rings), creating highly efficient biocatalysts for this compound degradation.

Phytoremediation: This technique uses plants to remove, contain, or degrade contaminants. For compounds like this compound, the focus would be on rhizodegradation, where plants exude substances that stimulate microbial activity and degradation in the root zone (rhizosphere).

Nanobioremediation: This emerging field combines nanotechnology with bioremediation. Nanoparticles can be used to increase the bioavailability of hydrophobic compounds like this compound to microorganisms or to deliver essential nutrients and electron acceptors to enhance microbial activity. numberanalytics.com

The table below outlines these advanced techniques and their mechanisms.

TechniqueBiological Agent(s)Primary MechanismPotential Application for this compound
Mycoremediation White-rot fungi and other specialized fungi.Secretion of non-specific extracellular ligninolytic enzymes that catalyze the initial oxidation of the aromatic rings.Degradation in contaminated soils, sediments, and biopiles. numberanalytics.com
Genetically Engineered Microorganisms (GEMs) Bacteria or fungi modified with specific genes.Enhanced expression of key enzymes (e.g., nitroreductases, dioxygenases) to create a specific and efficient degradation pathway. numberanalytics.comUse in bioreactors for treating contaminated water or as highly effective agents in bioaugmentation.
Phytoremediation Specific plant species (e.g., grasses, legumes) and their associated rhizosphere microbes.Plant-promoted microbial degradation in the soil (rhizodegradation); potential for uptake and transformation within the plant.In-situ treatment of shallow contaminated soils and sediments.
Nanobioremediation Microorganisms combined with nanoparticles (e.g., nano-zero-valent iron, carbon nanotubes).Nanoparticles can act as catalysts or carriers to enhance the rate and efficiency of microbial degradation. numberanalytics.comIn-situ or ex-situ treatment where bioavailability or microbial activity is a limiting factor.

Mechanistic Toxicology Research at the Molecular and Sub-cellular Levels

Understanding the mechanisms by which this compound exerts potential toxicity is fundamental for human health risk assessment. Modern toxicology has moved beyond observing apical endpoints towards a focus on mechanistic research that identifies the molecular initiating events (MIEs) and key cellular responses that lead to an adverse outcome, a concept formalized in the Adverse Outcome Pathway (AOP) framework. cam.ac.uk For NPAHs, research points to several key mechanisms that warrant investigation at the molecular and sub-cellular levels for this compound.

Metabolic Activation and Genotoxicity: A primary mechanism of toxicity for many NPAHs is their metabolic activation into reactive intermediates. This involves the reduction of the nitro group by cellular nitroreductase enzymes to form N-hydroxylamino derivatives. These metabolites can form covalent bonds with DNA, creating DNA adducts that can lead to mutations and initiate carcinogenesis if not repaired. researchgate.net Investigating the specific DNA adducts formed by this compound is a critical research area.

Oxidative Stress: NPAHs can induce the production of reactive oxygen species (ROS) within the cell, leading to a state of oxidative stress. sci-hub.se This can result in damage to cellular components, including lipid peroxidation of membranes, protein oxidation, and oxidative DNA damage (e.g., formation of 8-oxo-2'-deoxyguanosine).

Receptor-Mediated Pathways: Some PAHs and their derivatives are known to interact with cellular receptors, such as the Aryl hydrocarbon Receptor (AHR). researchgate.net Activation of the AHR can lead to the induction of cytochrome P450 enzymes (e.g., cyp1a), which can either detoxify the compound or, in some cases, contribute to its metabolic activation. nih.gov Studies on other NPAHs in zebrafish models have shown a range of AHR-related responses, suggesting this is a plausible pathway to investigate for this compound. researchgate.netnih.gov

Future mechanistic research should leverage advanced tools and approaches to provide a systems-level understanding of this compound's toxicology:

'Omics' Technologies: Using genomics, transcriptomics, proteomics, and metabolomics to obtain a comprehensive view of the global changes in gene expression, protein levels, and metabolic profiles following exposure.

High-Throughput and In Vitro Models: Employing high-throughput screening assays and advanced in vitro models, such as three-dimensional cell cultures and microphysiological systems (e.g., "organ-on-a-chip"), to assess cellular responses in a human-relevant context. defense.gov

Computational Toxicology: Using in silico methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to predict the metabolic fate and potential for receptor binding of this compound. researchgate.netresearchgate.net

Mechanistic PathwayMolecular Initiating Event (MIE)Key Cellular/Sub-cellular Effects
Genotoxicity Metabolic activation by nitroreductases; formation of reactive N-hydroxylamino intermediates.Formation of covalent DNA adducts; induction of DNA repair pathways; potential for gene mutation.
Oxidative Stress Generation of Reactive Oxygen Species (ROS) via redox cycling of the nitro group or mitochondrial dysfunction.Lipid peroxidation; protein carbonylation; oxidative DNA damage (e.g., 8-oxodG); activation of antioxidant response pathways (e.g., Nrf2). sci-hub.se
Receptor Activation Binding to cellular receptors like the Aryl hydrocarbon Receptor (AHR).Induction of xenobiotic metabolizing enzymes (e.g., CYP1A); disruption of endocrine signaling; potential developmental effects. researchgate.netnih.gov

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